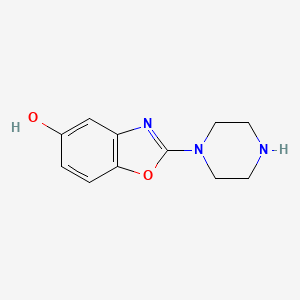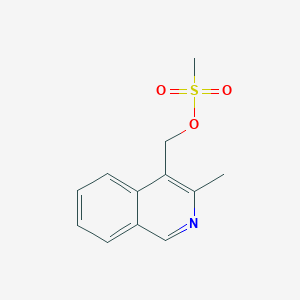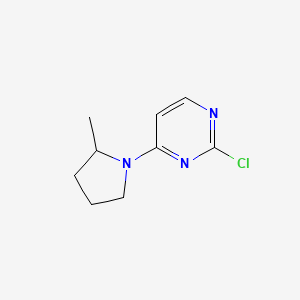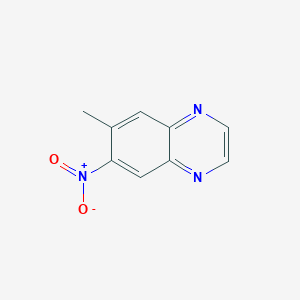
Leu-Glu
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Leucine-glutamate, commonly referred to as Leu-Glu, is a dipeptide composed of the amino acids leucine and glutamate. This compound is known for its various biological activities, including antioxidant properties and its role in protein synthesis. Leucine is a branched-chain amino acid, while glutamate is an acidic amino acid. Together, they form a compound that has significant implications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: Leucine-glutamate can be synthesized through enzymatic hydrolysis, microbial fermentation, and chemical synthesis. Enzymatic hydrolysis involves the use of specific enzymes to break down proteins into peptides, including Leu-Glu. Microbial fermentation utilizes microorganisms to produce peptides, while chemical synthesis involves the stepwise addition of amino acids to form the desired peptide .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fermentation processes. These processes are optimized to maximize yield and purity. The use of genetically engineered microorganisms is also an emerging trend in the industrial production of peptides, including this compound .
化学反应分析
Types of Reactions: Leucine-glutamate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its properties or to study its behavior under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions involving Leu-Glu include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions. For instance, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the peptide. Substitution reactions can result in the incorporation of different functional groups into the peptide structure .
科学研究应用
Leucine-glutamate has a wide range of applications in scientific research. In chemistry, it is used to study peptide synthesis and the behavior of amino acids in different environments. In biology, Leu-Glu is investigated for its role in protein synthesis and its antioxidant properties. In medicine, it is explored for its potential therapeutic effects, including its ability to modulate cellular processes and protect against oxidative stress. In the food industry, this compound is studied for its potential as a bioactive ingredient with health benefits .
作用机制
The mechanism of action of leucine-glutamate involves its interaction with various molecular targets and pathways. Leucine is known to activate the mammalian target of rapamycin complex 1 (mTORC1) pathway, which plays a crucial role in protein synthesis and cellular growth. Glutamate, on the other hand, acts as a neurotransmitter and is involved in various metabolic processes. Together, Leu-Glu exerts its effects by modulating these pathways and enhancing cellular functions .
相似化合物的比较
Leucine-glutamate can be compared with other similar dipeptides, such as glutamate-leucine, glutamate-glutamate, and leucine-leucine. While these compounds share some structural similarities, Leu-Glu is unique in its ability to activate specific pathways, such as the mTORC1 pathway, and its potent antioxidant properties. This uniqueness makes this compound a valuable compound for various research applications .
Conclusion
Leucine-glutamate is a versatile dipeptide with significant implications in scientific research Its unique properties and wide range of applications make it a valuable compound in chemistry, biology, medicine, and industry
属性
IUPAC Name |
2-[(2-amino-4-methylpentanoyl)amino]pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-6(2)5-7(12)10(16)13-8(11(17)18)3-4-9(14)15/h6-8H,3-5,12H2,1-2H3,(H,13,16)(H,14,15)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNVDJGXRFEYTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source


|
| Record name | Leucyl-Glutamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028928 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperazin-1-yl]ethanol](/img/structure/B13867053.png)

![tert-butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B13867068.png)


![3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine](/img/structure/B13867090.png)

![4-[(2-Cyclopentylacetyl)amino]benzoic acid](/img/structure/B13867107.png)
![5-Bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one](/img/structure/B13867110.png)


![methyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate](/img/structure/B13867125.png)


